5-Isopropyl-2-methoxyaniline
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Overview
Description
5-Isopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H15NO. It is a derivative of aniline, featuring an isopropyl group at the 5-position and a methoxy group at the 2-position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the nitration of anisole to form 2-methoxynitrobenzene, followed by reduction to yield 2-methoxyaniline. The isopropyl group can then be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
Oxidation: Produces quinones.
Reduction: Yields amines.
Substitution: Forms various substituted aniline derivatives.
Scientific Research Applications
5-Isopropyl-2-methoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Isopropyl-2-methoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing cellular processes. The presence of the methoxy and isopropyl groups can affect its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxyaniline: Lacks the isopropyl group, making it less hydrophobic.
5-Isopropyl-2-methylaniline: Similar structure but with a methyl group instead of a methoxy group.
2-Isopropylaniline: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
5-Isopropyl-2-methoxyaniline is unique due to the combination of the methoxy and isopropyl groups, which confer distinct chemical and physical properties. This combination can influence its reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical applications .
Properties
IUPAC Name |
2-methoxy-5-propan-2-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7H,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMUUSUYVZEYNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610090 |
Source
|
Record name | 2-Methoxy-5-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67617-85-0 |
Source
|
Record name | 2-Methoxy-5-(propan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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